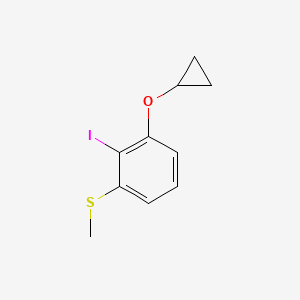
(3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane typically involves the reaction of 3-cyclopropoxy-2-iodophenol with methylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Chemical Reactions Analysis
(3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or sulfides using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group and the iodine atom play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
(3-Cyclopropoxy-2-iodophenyl)(methyl)sulfane can be compared with other similar compounds such as:
(3-Cyclopropoxy-5-iodophenyl)(methyl)sulfane: This compound has a similar structure but with the iodine atom at the 5-position instead of the 2-position.
(2-Iodophenyl)(methyl)sulfane: This compound lacks the cyclopropoxy group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11IOS/c1-13-9-4-2-3-8(10(9)11)12-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
UVVIGAHKSKXNSG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















